molecular formula C27H32F4N4O6 B12474472 1-Cyclopropyl-7-(4-{3-ethoxy-1,1,1-trifluoro-2-[(3-methylbutanoyl)amino]-3-oxopropan-2-yl}piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-Cyclopropyl-7-(4-{3-ethoxy-1,1,1-trifluoro-2-[(3-methylbutanoyl)amino]-3-oxopropan-2-yl}piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B12474472
M. Wt: 584.6 g/mol
InChI Key: GWPKZONJLJLQMW-UHFFFAOYSA-N
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Description

1-cyclopropyl-7-{4-[3-ethoxy-1,1,1-trifluoro-2-(3-methylbutanamido)-3-oxopropan-2-yl]piperazin-1-yl}-6-fluoro-4-oxoquinoline-3-carboxylic acid is a complex organic compound belonging to the quinolone class. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry. This particular compound is characterized by its intricate structure, which includes a cyclopropyl group, a piperazine ring, and multiple fluorine atoms, contributing to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-cyclopropyl-7-{4-[3-ethoxy-1,1,1-trifluoro-2-(3-methylbutanamido)-3-oxopropan-2-yl]piperazin-1-yl}-6-fluoro-4-oxoquinoline-3-carboxylic acid involves several steps. One common method starts with the preparation of 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester. This intermediate is then reacted with sodium hydroxide in ethanol under reflux conditions to yield the desired product . The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by extraction with ethyl acetate and subsequent evaporation of the solvent .

Chemical Reactions Analysis

1-cyclopropyl-7-{4-[3-ethoxy-1,1,1-trifluoro-2-(3-methylbutanamido)-3-oxopropan-2-yl]piperazin-1-yl}-6-fluoro-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-7-{4-[3-ethoxy-1,1,1-trifluoro-2-(3-methylbutanamido)-3-oxopropan-2-yl]piperazin-1-yl}-6-fluoro-4-oxoquinoline-3-carboxylic acid involves the inhibition of bacterial DNA synthesis. It achieves this by targeting the DNA gyrase enzyme, which is essential for bacterial DNA replication and transcription. By inhibiting this enzyme, the compound effectively prevents bacterial cell division and growth .

Comparison with Similar Compounds

Similar compounds include:

1-cyclopropyl-7-{4-[3-ethoxy-1,1,1-trifluoro-2-(3-methylbutanamido)-3-oxopropan-2-yl]piperazin-1-yl}-6-fluoro-4-oxoquinoline-3-carboxylic acid stands out due to its unique combination of substituents, which may confer specific advantages in terms of antibacterial activity and pharmacokinetics.

Properties

Molecular Formula

C27H32F4N4O6

Molecular Weight

584.6 g/mol

IUPAC Name

1-cyclopropyl-7-[4-[3-ethoxy-1,1,1-trifluoro-2-(3-methylbutanoylamino)-3-oxopropan-2-yl]piperazin-1-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C27H32F4N4O6/c1-4-41-25(40)26(27(29,30)31,32-22(36)11-15(2)3)34-9-7-33(8-10-34)21-13-20-17(12-19(21)28)23(37)18(24(38)39)14-35(20)16-5-6-16/h12-16H,4-11H2,1-3H3,(H,32,36)(H,38,39)

InChI Key

GWPKZONJLJLQMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)CC(C)C)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F

Origin of Product

United States

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